Pralmorelin
Overview
Description
Mechanism of Action
Target of Action
Pralmorelin, also known as Growth Hormone-Releasing Peptide 2 (GHRP-2), primarily targets the Ghrelin/Growth Hormone Secretagogue Receptor (GHSR) . This receptor plays a crucial role in the regulation of growth hormone release .
Mode of Action
This compound is an orally-active, synthetic peptide drug, specifically an analogue of met-enkephalin . It acts as a ghrelin/growth hormone secretagogue receptor (GHSR) agonist . This compound enhances natural growth hormone production in two ways :
- It suppresses a hormone in the body called somatostatin, also known as growth hormone inhibiting hormone (GHIH) .
Biochemical Pathways
It is known that the activation of ghsr by this compound leads to the release of growth hormone, which then participates in various biological processes including bone and muscle growth .
Pharmacokinetics
It is known that this compound has a half-life value of about 08 hours in rats . The estimated bioavailability was 0.4% and 41% for the oral and subcutaneous routes, respectively . This compound is predominantly excreted in the feces (82–94%) .
Result of Action
The primary result of this compound’s action is the marked increase in the levels of plasma growth hormone (GH) . This leads to enhanced bone and muscle growth. Additionally, this compound reliably induces sensations of hunger and increases food intake in humans .
Biochemical Analysis
Biochemical Properties
Pralmorelin plays a crucial role in stimulating the release of growth hormone from the pituitary gland. It interacts with the ghrelin/growth hormone secretagogue receptor (GHSR) on the pituitary cells . This interaction triggers a cascade of biochemical reactions that lead to the secretion of growth hormone into the bloodstream. The primary biomolecules involved in this process include the GHSR, growth hormone, and various intracellular signaling molecules such as cyclic AMP (cAMP) and protein kinase A (PKA) .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In pituitary cells, it stimulates the release of growth hormone, which in turn influences numerous physiological processes including growth, metabolism, and cell repair . This compound also affects cell signaling pathways, particularly those involving the GHSR. This receptor activation leads to increased cAMP levels, which activate PKA and subsequently influence gene expression and cellular metabolism . Additionally, this compound has been shown to induce sensations of hunger and increase food intake in humans .
Molecular Mechanism
At the molecular level, this compound binds to the GHSR, a G-protein coupled receptor, on the surface of pituitary cells . This binding activates the receptor and triggers the G-protein signaling pathway, leading to the production of cAMP. The increase in cAMP levels activates PKA, which then phosphorylates various target proteins, leading to the release of growth hormone . This compound’s ability to increase plasma growth hormone levels is significantly lower in individuals with growth hormone deficiency compared to healthy individuals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Acute administration of this compound markedly increases plasma growth hormone levels within minutes . The stability and degradation of this compound over longer periods have not been extensively studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively stimulates growth hormone release without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . These effects highlight the importance of careful dosage optimization in both clinical and research settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to growth hormone release. It interacts with enzymes and cofactors that regulate the synthesis and secretion of growth hormone . The metabolic pathways influenced by this compound include those involving cAMP and PKA, which play critical roles in cellular signaling and metabolism . Additionally, this compound’s effects on metabolic flux and metabolite levels are areas of active investigation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its localization and accumulation within target tissues, such as the pituitary gland, are essential for its biological activity . The transport mechanisms and distribution patterns of this compound are critical factors that influence its efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within the pituitary cells, where it interacts with the GHSR on the cell surface . This localization is crucial for its activity in stimulating growth hormone release. Post-translational modifications and targeting signals may also play roles in directing this compound to specific cellular compartments . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pralmorelin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pralmorelin undergoes various chemical reactions, including:
Oxidation: The tryptophan residue in this compound can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can occur at the disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Reduced peptide forms.
Substitution: Peptide analogues with modified amino acid sequences.
Scientific Research Applications
Pralmorelin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating growth hormone release and its effects on metabolism.
Industry: Employed in the development of peptide-based drugs and diagnostic agents.
Comparison with Similar Compounds
Ghrelin: A natural ligand for the growth hormone secretagogue receptor.
Hexarelin: Another synthetic growth hormone-releasing peptide with a similar mechanism of action.
Ipamorelin: A selective growth hormone secretagogue with fewer side effects compared to other peptides.
Uniqueness of Pralmorelin: this compound is unique due to its high potency and efficacy in stimulating growth hormone release. It was the first synthetic peptide of its class to be introduced clinically and has been extensively studied for its diagnostic and therapeutic potential .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55N9O6/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60)/t27-,28+,36+,37-,38-,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLPPBUBKMZMT-RDRUQFPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55N9O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032404 | |
Record name | Pralmorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158861-67-7 | |
Record name | Pralmorelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158861677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pralmorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRALMORELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6S6E1F19M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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